![molecular formula C11H8N2O2S B511313 6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 290299-82-0](/img/structure/B511313.png)
6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- is a heterocyclic compound that features a unique structure combining thieno and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-acetyl-3-aminothieno[2,3-b]pyridine with bifunctional reagents such as malononitrile, cyanoacetamide, acetylacetone, or ethyl acetoacetate . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial agent against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism by which Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s role in OLEDs is due to its electron-deficient nature, which facilitates efficient energy transfer and light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: Another heterocyclic compound used in OLEDs.
Thieno[2,3-b4,5-b’]dipyridine-2,4-diol, 7,9-di-2-thienyl-: A structurally similar compound with different substituents.
Uniqueness
Thieno[2,3-b:4,5-b’]dipyridine-2,4-diol, 7-methyl- stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique structure allows for tailored applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
290299-82-0 |
|---|---|
Formule moléculaire |
C11H8N2O2S |
Poids moléculaire |
232.26g/mol |
Nom IUPAC |
6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
InChI |
InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15) |
Clé InChI |
NUEZBCKNVWZLJA-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
SMILES |
CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O |
SMILES canonique |
CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
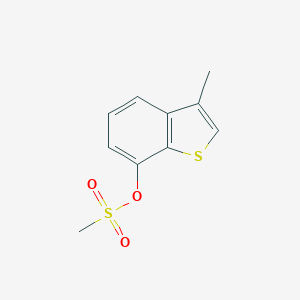
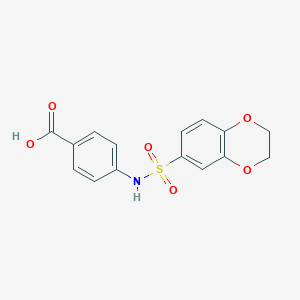
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
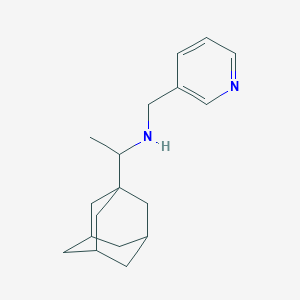
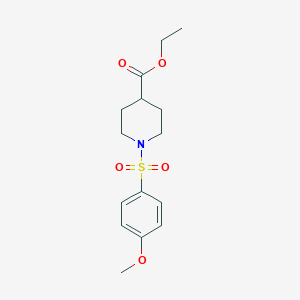
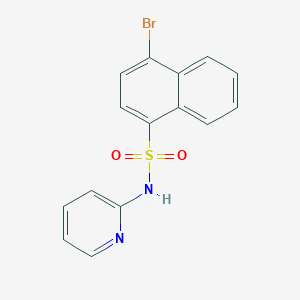
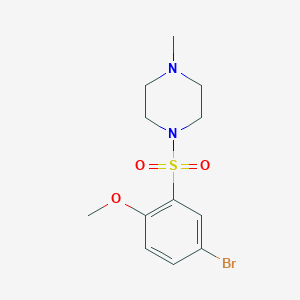
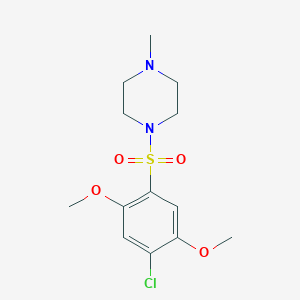
amine](/img/structure/B511365.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)
